Product packaging for 5-Iodo-3-phenylbenzo[c]isoxazole(Cat. No.:CAS No. 100675-76-1)

5-Iodo-3-phenylbenzo[c]isoxazole

Cat. No.: B2355323
CAS No.: 100675-76-1
M. Wt: 321.117
InChI Key: RBHYLYKASMWRRM-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense interest due to their widespread occurrence in nature and their diverse applications. researchgate.net Isoxazoles, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, and their benzo-fused analogs, benzo[c]isoxazoles, are prominent members of this family. researchgate.netrsc.org The fusion of the isoxazole (B147169) ring with a benzene (B151609) ring in benzo[c]isoxazoles creates a rigid and planar scaffold with distinct electronic characteristics, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This means that the benzo[c]isoxazole core is a recurring motif in molecules that exhibit a wide range of biological activities. nih.govnih.govresearchgate.net Research in this area focuses on the development of novel synthetic methodologies to access these structures and to functionalize them in various positions, thereby modulating their properties for specific applications. rsc.orgresearchgate.net

Significance of Benzo[c]isoxazole Scaffolds in Medicinal and Agrochemical Research Precursors

The benzo[c]isoxazole framework is a key component in a multitude of compounds that are precursors to medicinally and agrochemically important agents. researchgate.netnih.govresearchgate.net The inherent biological activity of the scaffold itself, coupled with the ability to introduce various substituents, allows for the fine-tuning of their pharmacological profiles. nih.govnih.gov Derivatives of benzo[c]isoxazole have been investigated for a broad spectrum of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgnih.govnih.gov For instance, certain benzo[c]isoxazole derivatives have shown potential as inhibitors of enzymes like xanthine (B1682287) oxidase, which is relevant in the treatment of gout. nih.gov In the agrochemical sector, the isoxazole ring system is found in various pesticides and herbicides, highlighting the versatility of this heterocyclic core. researchgate.netnih.gov The development of synthetic routes to novel benzo[c]isoxazole derivatives is therefore a critical area of research for the discovery of new and improved drugs and crop protection agents.

Role of Halogenated Benzo[c]isoxazoles, Specifically 5-Iodo-3-phenylbenzo[c]isoxazole, as Key Synthetic Intermediates

Halogenated organic compounds are invaluable tools in synthetic organic chemistry due to their ability to participate in a wide range of cross-coupling reactions. The introduction of a halogen atom onto the benzo[c]isoxazole scaffold significantly enhances its synthetic utility. Among the halogens, iodine is particularly useful due to the relatively weak carbon-iodine bond, which makes it an excellent leaving group in various transformations.

The synthesis of this compound itself can be achieved through various methods, such as the condensation reaction of 4-nitrobenzene with phenylacetonitrile (B145931) in an alkaline ethanol (B145695) solution. nih.gov Once formed, this iodinated intermediate can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of 3-phenylbenzo[c]isoxazole derivatives with different substituents at the 5-position.

The strategic placement of the iodo group in This compound makes it a versatile platform for the synthesis of more complex molecules. For example, it can be used to introduce alkyl, aryl, or heteroaryl groups, as well as amino or alkoxy functionalities. This versatility has made it an important building block in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing some key properties and synthetic reactions involving halogenated benzo[c]isoxazoles, highlighting the importance of iodo-substituted derivatives.

Property/ReactionDescriptionRelevance of this compound
CAS Number 100675-76-1 bldpharm.comUnique identifier for the compound.
Molecular Formula C13H8INO nih.govIndicates the elemental composition.
Synthesis Condensation of 4-nitrobenzene with phenylacetonitrile. nih.govProvides a route to obtain the key intermediate.
Suzuki Coupling Palladium-catalyzed reaction with a boronic acid to form a C-C bond.Allows for the introduction of various aryl and vinyl groups at the 5-position.
Sonogashira Coupling Palladium-catalyzed reaction with a terminal alkyne to form a C-C bond.Enables the incorporation of alkyne functionalities, which can be further elaborated.
Buchwald-Hartwig Amination Palladium-catalyzed reaction with an amine to form a C-N bond.Provides a direct method for introducing amino groups, which are common in bioactive molecules.
Heck Reaction Palladium-catalyzed reaction with an alkene to form a C-C bond.Facilitates the attachment of vinyl groups to the benzo[c]isoxazole core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8INO B2355323 5-Iodo-3-phenylbenzo[c]isoxazole CAS No. 100675-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-3-phenyl-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHYLYKASMWRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 5 Iodo 3 Phenylbenzo C Isoxazole

Intrinsic Reactivity Profile of the Benzo[c]isoxazole Ring System

The benzo[c]isoxazole, or anthranil, core is a bicyclic heteroaromatic system characterized by a 10π electron ring. chemicalbook.com This structure, however, exhibits relatively low stability due to cross-conjugation and a disruption of aromaticity. chemicalbook.com This inherent reactivity makes benzo[c]isoxazoles valuable and versatile precursors in organic synthesis. chemicalbook.com

Ring Stability and Pathways of Ring Opening in Benzo[c]isoxazoles

The stability of the benzo[c]isoxazole ring is a critical factor in its chemical behavior. The fusion of the benzene (B151609) and isoxazole (B147169) rings leads to a system that is susceptible to ring-opening reactions under various conditions. chemicalbook.com One common pathway for ring opening involves the reductive cleavage of the weak N-O bond. For instance, treatment with reagents like molybdenum hexacarbonyl and water can lead to the formation of β-aminoenones. rsc.org

Additionally, the isoxazole ring can undergo thermal or photochemical rearrangement. These high-energy conditions can induce cleavage of the N-O bond, leading to the formation of various isomeric structures. The specific products of these rearrangements are often dependent on the substitution pattern of the benzo[c]isoxazole core.

Nucleophilic and Electrophilic Attack on the Benzo[c]isoxazole Core

The benzo[c]isoxazole ring system can be subject to both nucleophilic and electrophilic attacks, although the outcomes of these reactions are heavily influenced by the electronic nature of the substituents present on the ring. chemicalbook.com

Nucleophilic Attack: Benzo[c]isoxazoles can react with nucleophiles, particularly after activation. For example, they can form 1-alkyl-2,1-benzisoxazolium salts upon reaction with trialkylorthoformates in the presence of a Lewis acid like BF3·Et2O. These salts are then susceptible to attack by a variety of nucleophiles, yielding a range of benzo[c]isoxazolines. chemicalbook.com Furthermore, these salts can be converted to ortho-alkylaminobenzophenones through treatment with reducing agents like sodium dithionite (B78146) or zinc in acetic acid. chemicalbook.com

Electrophilic Attack: Due to the relatively electron-rich nature of the benzene portion of the ring system, electrophilic substitution can occur. However, the isoxazole moiety is generally considered electron-deficient, making electrophilic attack on this part of the molecule less favorable. nanobioletters.com The regioselectivity of electrophilic substitution is directed by the existing substituents on the benzene ring. For instance, in 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, electrophilic character is significantly enhanced, making it susceptible to attack by nucleophiles like methoxide (B1231860) ions. nih.gov

Transformations Mediated by the Iodo Substituent at the C-5 Position

The presence of an iodine atom at the C-5 position of the 3-phenylbenzo[c]isoxazole ring opens up a diverse array of synthetic transformations, primarily involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for C-C Bond Formation

The iodo group at C-5 is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. nih.govrsc.org

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the C-5 position of the benzo[c]isoxazole and a terminal alkyne. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgspuvvn.edu This methodology has been successfully applied to the synthesis of various C4-alkynylisoxazoles from the corresponding 4-iodoisoxazoles. researchgate.netnih.gov

Table 1: Examples of Sonogashira Coupling Reactions with Iodo-heterocycles

Aryl Halide Alkyne Catalyst System Product Yield Reference
3-(tert-butyl)-4-iodo-5-phenylisoxazole Phenylacetylene Pd(PPh₃)₂Cl₂/CuI/Et₂NH 3-(tert-butyl)-5-phenyl-4-(phenylethynyl)isoxazole 26% nih.gov
3-Trifluoromethyl-5-phenyl-4-iodoisoxazole Phenylacetylene Pd(PPh₃)₂Cl₂ 3-Trifluoromethyl-5-phenyl-4-(phenylethynyl)isoxazole 80% nih.gov

Suzuki Coupling: The Suzuki reaction is another powerful tool for C-C bond formation, coupling the iodo-substituted benzo[c]isoxazole with an organoboron compound, such as a boronic acid or ester. nih.govnih.gov This reaction is also catalyzed by a palladium complex and typically requires a base. nih.govmdpi.com The Suzuki coupling is known for its tolerance of a wide range of functional groups and has been used to synthesize a variety of 5-aryl- and 5-heteroarylisoxazoles. nih.gov

Table 2: Examples of Suzuki Coupling Reactions with Halogenated Heterocycles

Aryl Halide Boronic Acid/Ester Catalyst System Product Yield Reference
N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine Phenylboronic acid Pd(PPh₃)₄/Na₂CO₃ N-[(5-phenyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine 60-76% nih.gov
3-Chloroindazole 5-Indole boronic acid Pd(OAc)₂/SPhos/K₃PO₄ 3-(1H-Indol-5-yl)-1H-indazole High nih.gov

Nucleophilic Substitution Reactions (SNAr) on Halogenated Benzo[c]isoxazoles

While less common than palladium-catalyzed couplings for aryl iodides, nucleophilic aromatic substitution (SNAr) can occur at the C-5 position, particularly if the ring is activated by electron-withdrawing groups. nih.gov In an SNAr reaction, a nucleophile displaces the iodo group. The feasibility and rate of this reaction are highly dependent on the nature of the nucleophile and the electronic properties of the benzo[c]isoxazole ring. For SNAr to proceed efficiently, the aromatic ring generally needs to be electron-deficient to stabilize the intermediate Meisenheimer complex. nih.gov

Generation of Organometallic Species from the Iodo Group for Further Reactivity

The iodo group at the C-5 position can be used to generate organometallic reagents, which can then be used in a variety of subsequent reactions. For example, treatment with an organolithium reagent or magnesium metal can lead to the formation of a lithiated or Grignard reagent, respectively. These organometallic intermediates are powerful nucleophiles and can react with a wide range of electrophiles to introduce new functional groups at the C-5 position.

This approach provides a complementary strategy to cross-coupling reactions for the derivatization of 5-iodo-3-phenylbenzo[c]isoxazole, allowing for the introduction of functionalities that may not be readily accessible through other methods.

Functionalization of the Phenyl Moiety at the C-3 Position

The phenyl ring attached to the C-3 position of the benzo[c]isoxazole core is a key site for introducing structural diversity. Its reactivity is influenced by the electronic nature of the fused heterocyclic system to which it is attached.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of 3-phenylbenzo[c]isoxazole, the benzo[c]isoxazole moiety acts as a substituent on the phenyl ring. While specific studies on the directing effects of this particular heterocycle are scarce, its influence can be inferred from general principles. The isoxazole ring is generally considered an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack, making reactions slower compared to benzene.

Despite this deactivation, the substituent is expected to direct incoming electrophiles to the ortho and para positions. This is because the nitrogen and oxygen heteroatoms can participate in resonance stabilization of the cationic intermediate (the sigma complex) formed during the attack at these positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield primarily ortho- and para-substituted products on the C-3 phenyl ring. wikipedia.orgyoutube.com Standard conditions for these reactions, often involving strong acids or Lewis acid catalysts, would be applicable. wikipedia.org

To overcome the potential for low reactivity or to achieve exclusive regioselectivity (e.g., only ortho substitution), directed functionalization strategies can be employed. A prominent example is Directed ortho Metalation (DoM). wikipedia.org This technique involves the introduction of a directing metalation group (DMG) onto the aromatic ring. The DMG, typically containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium reagent, directing the deprotonation and subsequent lithiation to the adjacent ortho position with high selectivity. wikipedia.orgcdnsciencepub.com

For the C-3 phenyl ring of this compound, a DMG could be installed on the phenyl ring itself. Alternatively, in some systems, the heteroatoms within the primary heterocyclic core can act as the DMG. The nitrogen atom (N-2) of the benzo[c]isoxazole could potentially direct the lithiation of the ortho position (C-2') of the phenyl ring. This ortho-lithiated species can then be trapped with a wide range of electrophiles to introduce new functional groups.

Another powerful strategy is transition metal-catalyzed C-H activation. This approach uses a directing group to guide a metal catalyst (commonly palladium, rhodium, or iridium) to cleave a specific C-H bond and replace it with a new functional group. rsc.org Groups like amides or pyridines are often used as directing groups to functionalize the ortho C-H bonds of an aromatic ring. mdpi.com By analogy, installing such a group on the C-3 phenyl ring would enable its regioselective C-H functionalization.

Reactivity at Other Positions of the Isoxazole Nucleus

The benzo[c]isoxazole core itself possesses unique reactivity, distinct from that of simple, non-fused isoxazoles. Its inherent strain and electronic distribution make it susceptible to various transformations. chemicalbook.com

The isoxazole ring is a π-excessive heterocycle, and while it contains two electronegative heteroatoms, it can undergo electrophilic substitution. chemicalbook.com For simple isoxazoles, theoretical and experimental studies indicate that electrophilic attack occurs preferentially at the C-4 position. reddit.com This is attributed to the greater stability of the cationic intermediate formed upon attack at this site compared to C-3 or C-5. reddit.com A common synthetic route to functionalized isoxazoles involves the electrophilic cyclization of alkynone O-methyl oximes with reagents like iodine monochloride (ICl) to produce 4-iodoisoxazoles. nih.gov

In the case of this compound, the "isoxazole" portion is part of a fused aromatic system, which significantly alters its reactivity. The most reactive sites for electrophilic attack are typically on the fused benzene ring portion of the molecule, rather than the C-4 position, which is no longer a simple isoxazole C-4. Furthermore, the C-5 position is already substituted with iodine. Research on the related benzo[d]isoxazole (1,2-benzisoxazole) system has shown that C-H activation, a form of electrophilic metalation, can occur at the C-H bonds ortho to the fused oxygen atom. rsc.orgresearchgate.net This suggests that electrophilic attack on the benzo[c]isoxazole nucleus would likely favor positions C-4 or C-6 on the benzene ring, influenced by the directing effects of the iodine at C-5 and the fused isoxazole moiety.

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores. Palladium-catalyzed direct arylation has been successfully applied to simple isoxazoles, selectively activating the C-H bond at the C-5 position for coupling with aryl iodides. nih.gov

For the benzo[c]isoxazole system, C-H activation strategies are also applicable, though they often target the fused benzene ring. For the related benzo[d]isoxazole scaffold, palladium-catalyzed syntheses proceed via C-H activation of the C-H bond ortho to a phenol-derived O-N bond, leading to the construction of the heterocyclic ring. rsc.orgrsc.org Palladium-catalyzed C-H arylation has also been demonstrated for benzoxazoles, which are structurally related to benzoisoxazoles, at the C-2 position. nih.gov Applying these principles to this compound, one could envision C-H functionalization occurring at the remaining open positions of the benzene ring (C-4, C-6, C-7), with the regioselectivity being controlled by the specific catalyst and directing group strategy employed.

The iodine atom at the C-5 position of the title compound is a key handle for generating an organometallic species. Halogen-metal exchange is a robust method for converting aryl halides into highly nucleophilic arylmetal reagents. nih.gov This reaction is commonly performed using organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures or with Grignard reagents (such as isopropylmagnesium chloride, often in the presence of LiCl). nih.govrsc.org

Specifically for the isoxazole ring, it has been demonstrated that 4-iodoisoxazole (B1321973) can undergo an iodine-magnesium exchange reaction using a "turbo Grignard" reagent (i-PrMgCl·LiCl). This efficiently generates the corresponding 4-isoxazolyl Grignard species, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, acyl chlorides) to install new functional groups at the C-4 position.

By direct analogy, treating this compound with an appropriate organolithium or turbo Grignard reagent is expected to generate the C-5 metallated benzo[c]isoxazolyl anion. This potent nucleophile would be a valuable intermediate for introducing a wide array of substituents at this position, serving as a cornerstone for creating diverse derivatives.

Diastereoselective Halogenation and Functionalization of Isoxazoline (B3343090) Derivatives

The diastereoselective functionalization of the isoxazoline ring is a critical strategy for introducing stereochemical complexity into molecules. While direct examples involving derivatives of this compound are scarce, research on analogous systems provides a clear blueprint for how such transformations can be achieved with a high degree of stereocontrol.

A notable example is the diastereoselective additive trifluoromethylation and subsequent halogenation of isoxazole triflones. nih.gov In this work, 3,5-diaryl isoxazole triflones were first subjected to a diastereoselective trifluoromethylation using the Ruppert-Prakash reagent (Me₃SiCF₃). The resulting trifluoromethylated isoxazoline triflones were then efficiently halogenated. nih.gov

The proposed mechanism for the high diastereoselectivity involves the initial 1,2-addition of the CF₃ anion to a resonance structure of the isoxazole triflone. The subsequent electrophilic attack by a proton or a halogen cation (X⁺) occurs from the face opposite to the already established bulky phenyl group, leading to the observed high diastereoselectivity. nih.gov

The halogenation of the trifluoromethylated adducts proceeded smoothly in a one-pot sequential protocol without significant loss of yield or selectivity. This was achieved by adding the halogenating reagent (such as Selectfluor®, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS)) to the reaction mixture after the completion of the trifluoromethylation step. nih.gov

The following tables detail the research findings for the diastereoselective halogenation of these isoxazoline triflone derivatives.

Table 1: Diastereoselective Halogenation of 3,5-Diphenyl-5-(trifluoromethyl)-4-triflyl-2-isoxazoline nih.gov

Halogenating AgentSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
Selectfluor®MeCN195>99:1
NCSMeCN198>99:1
NBSMeCN196>99:1

Reaction Conditions: The trifluoromethylated isoxazoline was reacted with 1.2 equivalents of the halogenating agent in acetonitrile (B52724) at room temperature.

Table 2: One-Pot Sequential Trifluoromethylation and Halogenation of 3,5-Diphenylisoxazole Triflone nih.gov

Halogenating AgentSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
Selectfluor®THF/MeCN193>99:1
NCSTHF/MeCN195>99:1
NBSTHF/MeCN194>99:1

Reaction Conditions: The isoxazole triflone was first reacted with Me₃SiCF₃ and CsF in THF. After completion, the halogenating agent (1.2 equivalents) in acetonitrile was added.

These findings underscore the potential for achieving high diastereoselectivity in the functionalization of isoxazoline rings, a strategy that could theoretically be applied to derivatives of this compound following its conversion to a suitable isoxazoline precursor. The presence of the bulky phenyl group at the 3-position of the target compound could serve as a crucial stereodirecting element in such transformations.

Spectroscopic Characterization and Structural Elucidation of 5 Iodo 3 Phenylbenzo C Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of a compound can be elucidated.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for 5-Iodo-3-phenylbenzo[c]isoxazole is not available in the reviewed scientific literature.

A typical ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in a molecule. For this compound, one would expect to observe signals for the carbon atoms of the benzo[c]isoxazole ring and the phenyl substituent. The carbon atom bonded to the iodine (C-5) would exhibit a characteristic chemical shift due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms in the benzisoxazole moiety and the phenyl ring would provide further confirmation of the compound's structure.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Experimental Infrared (IR) spectroscopic data for this compound is not specified in the available literature. However, based on the known absorption regions for similar molecular structures, a predicted IR spectrum would exhibit characteristic absorption bands.

Key expected vibrational frequencies would include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and phenyl rings, and the C-O stretching of the isoxazole (B147169) ring. The presence of the carbon-iodine bond would also give rise to a characteristic absorption in the far-infrared region.

Functional Group Predicted IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C Aromatic Ring Stretch1600 - 1450
C=N Stretch1650 - 1550
C-O Stretch1250 - 1050
C-I Stretch600 - 500

This table represents predicted values based on general spectroscopic principles and data for related compounds.

There is no available Raman spectroscopic data for this compound in the consulted research. Raman spectroscopy would be a valuable complementary technique to IR spectroscopy, particularly for identifying vibrations of non-polar bonds and providing further details on the skeletal vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

The synthesis of this compound has been reported, and its mass spectrometric data confirms its molecular identity. nih.gov The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the molecular formula C₁₃H₈INO.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Key fragment ions reported include those resulting from the loss of iodine and other characteristic cleavages of the benzo[c]isoxazole ring system. nih.gov

m/z (relative intensity) Proposed Fragment
321[M]⁺
194[M-I]⁺
166[M-I-CO]⁺ or other rearrangements
139Further fragmentation
77[C₆H₅]⁺

This table is based on reported mass spectral data for this compound. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography has been instrumental in determining the precise solid-state molecular geometry of this compound. Studies have revealed that the compound crystallizes in the noncentrosymmetric monoclinic P21 space group. mit.edu A notable feature of the crystal structure is the presence of two independent molecules (A and B) in the asymmetric unit. mit.edu

The molecules themselves are nearly planar, a characteristic that facilitates significant electronic delocalization across the fused ring system. The dihedral angles between the mean planes of the benzo[c]isoxazole core and the attached phenyl ring are minimal, measured at 4.2(3)° for molecule A and 4.1(3)° for molecule B. mit.eduresearchgate.net This planarity is a key factor influencing the compound's electronic and photophysical properties. The geometric parameters of both independent molecules are similar and align with those previously reported for related 2,1-benzoxazole derivatives. mit.edu

The crystal packing is a complex arrangement stabilized by a network of non-covalent interactions. These include conventional C–H···N hydrogen bonds, as well as less common but significant C–I···π and C–I···O interactions. mit.eduresearchgate.net Specifically, the C4A–I1A···Cgiii and C4B–I1B···O1A interactions link the molecules into chains that propagate along the b-axis. These chains are further organized into corrugated layers parallel to the bc-plane through C3A–H3A···N1Bi hydrogen bonds, and successive layers are connected by C11A–H11A···N1Aii hydrogen bonds. mit.edu

Table 1: Crystallographic Data for this compound mit.edu

ParameterValue
Chemical FormulaC₁₃H₈INO
Molecular Weight (Mr)321.10
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.381 (3)
b (Å)15.225 (7)
c (Å)13.749 (7)
β (°)94.92 (3)
Volume (V) (ų)1122.2 (10)
Z (molecules per unit cell)4
Temperature (K)100
RadiationMo Kα
Dihedral Angle (A) (°)4.2 (3)
Dihedral Angle (B) (°)4.1 (3)

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a powerful tool for probing the conjugated π-electron system and the associated electronic transitions within a molecule. The benzo[c]isoxazole ring system, fused with a phenyl group, creates an extended conjugated system that is expected to exhibit characteristic absorption bands in the UV region.

While specific experimental UV-Vis absorption maxima for this compound are not extensively detailed in the available literature, the electronic properties can be inferred from the parent compound, 3-phenylbenzo[c]isoxazole, and related derivatives. The absorption spectra of such systems are typically characterized by intense bands corresponding to π-π* transitions within the aromatic and heterocyclic rings. The conjugation between the benzo[c]isoxazole moiety and the 3-phenyl substituent allows for significant electron delocalization, influencing the energy and intensity of these transitions.

Theoretical and Computational Investigations of Benzo C Isoxazole Structures

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules like 5-Iodo-3-phenylbenzo[c]isoxazole. These methods provide a microscopic view of the molecule's geometry and electronic landscape.

The precise three-dimensional arrangement of atoms in this compound has been determined through experimental techniques, which can be compared with computational models. A crystallographic study of 5-Iodo-3-phenyl-2,1-benzoxazole revealed that the asymmetric unit contains two independent molecules. nih.gov In these structures, the dihedral angle between the benzene (B151609) ring and the benzoisoxazole unit is minimal, measuring 4.2(3)° and 4.1(3)°, respectively, indicating a nearly planar conformation. nih.gov The crystal packing is stabilized by specific intermolecular interactions, including C-H⋯N, C-I⋯π, and C-I⋯O contacts. nih.gov

Computational geometry optimization using DFT, often at the B3LYP/6-311G++(d,p) level of theory, is routinely used to determine the most stable conformers of substituted isoxazoles. researchgate.netresearchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental results from X-ray crystallography. researchgate.net For instance, in related 3,5-disubstituted isoxazoles, computational studies have confirmed that the cis-E geometrical configuration is the most stable form in both gas and solution phases. researchgate.net

Table 1: Selected Crystallographic Data for this compound nih.gov This table is interactive. Click on the headers to sort.

Parameter Molecule 1 Molecule 2
Dihedral Angle (Benzene-Benzoisoxazole) 4.2(3)° 4.1(3)°
System Orthorhombic Orthorhombic

The electronic properties of benzo[c]isoxazole derivatives are critical for understanding their reactivity. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energy gap between the HOMO and LUMO (Eg) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Studies on related benzo-fused heterocycles like benzo[d]thiazoles and benzo[d]oxazoles show that the introduction of different substituents significantly alters the electronic structure. sciencepub.netnih.gov For example, adding a benzo[d]thiazole group to a polythiophene structure was found to dramatically decrease the HOMO-LUMO gap, indicating increased reactivity. nih.gov Similarly, for this compound, the electron-withdrawing nature of the iodine atom and the electronic properties of the phenyl group would be expected to influence the energy and distribution of the frontier orbitals. DFT calculations can map the electron density distribution, revealing the most electron-rich and electron-deficient sites, which are crucial for predicting how the molecule will interact with electrophiles and nucleophiles. sciencepub.net

Analyses of similar heterocyclic systems have shown that electronic properties calculated via DFT, such as hardness, softness, and electrophilicity, can be correlated with biological activity. nih.gov

Computational methods are increasingly used to predict spectroscopic data, which aids in structure elucidation. frontiersin.orgbohrium.com DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven effective in predicting ¹³C and ¹⁵N NMR chemical shifts for substituted 3-phenylisoxazoles. nih.gov These theoretical predictions show a strong correlation with experimentally observed values, allowing for confident assignment of NMR signals. nih.gov

For proton (¹H) NMR, specialized functionals such as WP04 have been developed to provide high accuracy, with mean absolute errors as low as 0.08 ppm when compared to experimental spectra in chloroform. github.io The standard workflow involves optimizing the geometry of various conformers (e.g., at the B3LYP-D3/6-31G(d) level), followed by NMR shift prediction for each conformer. github.io The final predicted spectrum is a Boltzmann-weighted average of the individual conformer predictions. github.io Computational studies on bis-isoxazoles have successfully used DFT to calculate ¹³C chemical shifts, which matched well with experimental data and helped confirm the structure of the synthesized diastereomers. researchgate.net

Table 2: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Representative Isoxazole (B147169) Carbon researchgate.net This table is interactive. Click on the headers to sort.

Structure Atom Experimental Shift (ppm) Calculated Shift (ppm)
Diastereomer A1 C(sp²) 87.69 94.51
Diastereomer A1 C(sp²) 87.79 92.30
Diastereomer A2 C(sp²) Not Observed 95.96

Mechanistic Studies through Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms, allowing researchers to map out reaction pathways and identify transient species like transition states.

The formation and transformation of the isoxazole ring are common subjects of mechanistic investigation. The 1,3-dipolar cycloaddition is a primary method for synthesizing isoxazoles. nih.govnih.gov Computational studies using DFT have been crucial in distinguishing between concerted and stepwise mechanisms for these reactions. For instance, in the electrochemical synthesis of isoxazolines, DFT calculations supported a stepwise, radical-mediated pathway over a hypothesized concerted [3+2] cycloaddition. nih.gov Similarly, in the synthesis of quinazolin-4(3H)-one derivatives incorporating an isoxazole, DFT calculations of activation energies and an Intrinsic Reaction Coordinate (IRC) analysis confirmed a concerted but asynchronous mechanism. nih.gov

Ring cleavage processes of isoxazoles and isoxazolines are also studied computationally. The base-catalyzed decomposition of benzisoxazoles is a classic example where theoretical studies can predict the transition state of the ring-opening reaction. acs.org Various methods exist for the reductive cleavage of the N-O bond in isoxazoles, and computational modeling can help understand the intricate bond-breaking sequences and the role of different reagents, such as those involving molybdenum or samarium iodide. researchgate.net

The surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. github.ioresearchgate.net This approach is widely used in predicting spectroscopic parameters and optimizing geometries in solution. github.ioresearchgate.net

Explicit solvation models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. Studies on the reaction of amines with CO₂ demonstrate the importance of the solvent environment; the reaction yields different products in protic solvents, aprotic polar solvents (like DMSO), or aprotic nonpolar solvents. mdpi.com Computational modeling of such systems can help explain why certain intermediates, like carbamic acids, are stabilized by strong hydrogen-bonding solvents. mdpi.com For benzo[c]isoxazole reactions, modeling with appropriate solvent effects is crucial for obtaining results that accurately reflect experimental conditions.

Conformational Analysis and Molecular Dynamics Simulations

Theoretical studies, primarily employing density functional theory (DFT), are crucial for investigating the structural and electronic properties of isoxazole-containing compounds. ulima.edu.peresearchgate.net Such computational methods allow for the determination of stable conformers, geometric parameters, and the electronic landscape of these molecules. researchgate.net

Conformational Analysis:

Computational studies on related phenylisoxazole derivatives, performed at levels of theory such as B3LYP/6-311G++(d,p), have shown that planar or near-planar conformations are often the most energetically stable. For instance, in a study of phenylisoxazole semicarbazone derivatives, the most stable conformers were found to have a cisE geometrical configuration in both gas and liquid phases. ulima.edu.peresearchgate.net The planarity is often stabilized by hyperconjugative interactions within the molecule. researchgate.net

For this compound, the torsional angle between the phenyl group and the benzoisoxazole moiety is the most significant conformational variable. The iodine substituent at the 5-position is not expected to introduce a major steric hindrance that would force a large deviation from planarity. However, it does alter the electronic distribution and may influence crystal packing. The planarity of the isoxazole ring itself is a common feature, though slight deviations can occur. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a method to study the dynamic behavior of molecules over time, offering insights into their flexibility, stability, and interactions with their environment. researchgate.netacu.edu.in MD simulations have been successfully applied to various isoxazole derivatives to understand the stability of ligand-receptor complexes in biological systems. nih.govacu.edu.in

In the context of this compound, MD simulations could elucidate:

The rotational freedom of the phenyl group relative to the benzo[c]isoxazole core at different temperatures.

The vibrational modes of the molecule, including those involving the C-I bond.

For example, MD simulations performed on a potent isoxazole derivative (5f) bound to a COX-2 protein demonstrated the stability of the ligand-protein complex within a solvated system. acu.edu.in Similarly, simulations on another isoxazole (4a) supported the stability of its complex with bacterial proteins. nih.gov While not performed on this compound itself, these studies showcase the power of MD to confirm the stability of binding poses predicted by molecular docking and to understand the dynamic interactions at an atomic level. nih.govacu.edu.in Direct chemical dynamics simulations have also been used to study the fragmentation chemistry of deprotonated isoxazole molecules. researchgate.net

Table of Key Computational Parameters for Related Isoxazole Derivatives This table is illustrative and based on data from related isoxazole studies, as specific data for this compound is not available.

Computational Method Basis Set Key Findings Reference
DFT (B3LYP) 6-311G++(d,p) Determined most stable conformers to be cisE configuration. ulima.edu.peresearchgate.net
DFT 6-31G(d,p) Calculated HOMO-LUMO energy gaps to assess molecular reactivity. researchgate.net

Synthetic Utility of 5 Iodo 3 Phenylbenzo C Isoxazole As a Precursor in Complex Molecule Synthesis

Building Block for Fused Heterocyclic Architectures

The 5-iodo-3-phenylbenzo[c]isoxazole moiety is an excellent starting point for the synthesis of novel fused heterocyclic systems. The iodo group at the 5-position provides a reactive site for intramolecular cyclization reactions or for the introduction of a second reactive handle, which can then participate in a ring-closing event. These strategies are cornerstones in the construction of polycyclic molecules that are often of significant interest in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org

One of the most powerful methods to achieve such fusions is through palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization cascade. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group can generate a precursor that, upon activation, undergoes cyclization to form a new heterocyclic ring fused to the benzo[c]isoxazole core. Similarly, Suzuki or Stille couplings can introduce aryl or heteroaryl groups that can subsequently be involved in intramolecular C-H activation or other cyclization strategies to build up the fused system.

The following table summarizes potential cross-coupling reactions that could be employed to generate precursors for fused heterocyclic systems starting from this compound.

Cross-Coupling Reaction Coupling Partner Potential Fused System
Sonogashira CouplingTerminal AlkynesFuro[x,y-z]benzo[c]isoxazoles, Pyrrolo[x,y-z]benzo[c]isoxazoles
Suzuki CouplingAryl/Heteroaryl Boronic AcidsBenzofuro[x,y-z]benzo[c]isoxazoles, Indolo[x,y-z]benzo[c]isoxazoles
Heck CouplingAlkenesDihydropyrido[x,y-z]benzo[c]isoxazoles
Buchwald-Hartwig AminationAmines, AnilinesAza-fused benzo[c]isoxazole systems

These fused heterocycles are of interest as they can exhibit unique photophysical properties or act as scaffolds in the design of novel therapeutic agents. The benzoisoxazole moiety itself is a recognized pharmacophore, and its fusion with other heterocyclic rings can lead to compounds with enhanced biological activity. nih.govrsc.org

Intermediate in the Construction of Polyfunctionalized Organic Compounds

The iodo group in this compound is a versatile handle for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of polyfunctionalized organic compounds. The ability to selectively modify the 5-position of the benzo[c]isoxazole ring allows for the systematic variation of substituents and the fine-tuning of molecular properties.

Transition metal-catalyzed cross-coupling reactions are the primary tools for the functionalization of this iodo-substituted precursor. These reactions are known for their high functional group tolerance and broad substrate scope, allowing for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties, as well as various heteroatom-containing groups. nih.gov

The following table outlines several key cross-coupling reactions and the types of functional groups that can be introduced at the 5-position of the 3-phenylbenzo[c]isoxazole core.

Reaction Reagents Introduced Functional Group
Suzuki-Miyaura CouplingOrganoboron compoundsAryl, Heteroaryl, Alkyl, Alkenyl
Sonogashira CouplingTerminal alkynesAlkynyl
Heck CouplingAlkenesAlkenyl
Stille CouplingOrganostannanesVarious organic groups
Buchwald-Hartwig AminationAmines, AmidesAmino, Amido
CyanationCyanide sourcesCyano

The introduction of these diverse functional groups can significantly impact the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and electronic character. This is particularly important in the context of drug discovery, where such modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. nih.gov For example, the introduction of a basic amino group via a Buchwald-Hartwig amination could enhance water solubility and provide a site for salt formation.

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and accelerate the discovery of new drugs and chemical probes. The 3-phenylbenzo[c]isoxazole scaffold, being a "privileged structure" in medicinal chemistry, is an excellent starting point for DOS. nih.govrsc.org this compound is a particularly attractive precursor for the generation of chemical libraries due to the versatility of the iodo-substituent.

Starting from this single precursor, a multitude of derivatives can be rapidly synthesized in parallel format using various cross-coupling reactions. This allows for the creation of a focused library of compounds with systematic variations at the 5-position of the benzo[c]isoxazole ring. Such a library can then be screened for biological activity against a range of therapeutic targets.

The concept of scaffold-based library design is central to modern medicinal chemistry. By keeping the core 3-phenylbenzo[c]isoxazole scaffold constant and varying the substituent at the 5-position, chemists can systematically explore the structure-activity relationships (SAR) of this class of compounds. The insights gained from screening such a library can guide the design of more potent and selective drug candidates.

The following table illustrates a hypothetical library generation scheme starting from this compound.

Library Plate Reaction Type Building Blocks Resulting Diversity
Plate 1Suzuki-Miyaura CouplingA diverse set of boronic acidsA library of 5-aryl/heteroaryl-3-phenylbenzo[c]isoxazoles
Plate 2Sonogashira CouplingA diverse set of terminal alkynesA library of 5-alkynyl-3-phenylbenzo[c]isoxazoles
Plate 3Buchwald-Hartwig AminationA diverse set of primary and secondary aminesA library of 5-amino-3-phenylbenzo[c]isoxazoles

Q & A

What are the common synthetic routes for 5-Iodo-3-phenylbenzo[c]isoxazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cycloaddition reactions or functionalization of pre-existing isoxazole scaffolds. For example, hypervalent iodine reagents (e.g., PIFA) can induce (3+2) cycloaddition between nitrile oxides and alkynes under mild conditions, as demonstrated in the synthesis of related isoxazole derivatives . Metal-catalyzed routes (e.g., palladium-mediated cross-coupling) are also effective for introducing iodine substituents, though they require rigorous control of catalyst loading and temperature to avoid side reactions . Yield optimization often hinges on solvent choice (e.g., dichloromethane for cycloadditions) and stoichiometric ratios of reactants. Contradictions in reported yields may arise from trace moisture sensitivity or competing side reactions in metal-free syntheses .

How does the iodine substituent in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient Suzuki-Miyaura or Sonogashira couplings. Studies show that the steric and electronic effects of the phenyl and benzo[c]isoxazole rings modulate oxidative addition rates with Pd(0) catalysts. For instance, the title compound has been used as an arylation agent in Pd-catalyzed reactions with alkenes/alkynes, where the reaction efficiency depends on ligand choice (e.g., PPh₃ vs. XPhos) and base (e.g., K₂CO₃ vs. Cs₂CO₃) . Advanced mechanistic studies using DFT calculations could further elucidate transition-state geometries and regioselectivity trends.

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • X-ray crystallography : Resolves bond angles and packing arrangements, critical for confirming the benzo[c]isoxazole core and iodine positioning .
  • NMR spectroscopy : The iodine atom induces deshielding in adjacent protons (e.g., H-4 and H-6 in the benzo[c]isoxazole ring), observable in ¹H and ¹³C spectra. Coupling constants (J ~2–3 Hz) help assign substituent orientation .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ for C₁₃H₉INO₂) . Discrepancies in fragmentation patterns may arise from isotopic interference (e.g., ¹²⁷I vs. ¹²⁶I).

How can computational modeling predict the regioselectivity of cycloaddition reactions involving this compound precursors?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict whether nitrile oxide cycloadditions favor 3,5- or 4,5-substitution. For example, hypervalent iodine reagents stabilize nitrile oxide intermediates, lowering activation barriers for isoxazole formation . Contradictions between experimental and computational outcomes may arise from solvent effects or implicit/explicit solvation models. Advanced studies should compare gas-phase vs. solution-phase calculations.

What methodologies are used to evaluate the bioactivity of this compound derivatives?

In vitro antimicrobial assays (e.g., broth microdilution) assess minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Structure-activity relationship (SAR) studies often correlate iodine substitution with enhanced lipophilicity and membrane permeability . For anticancer activity, MTT assays on cell lines (e.g., HeLa) quantify IC₅₀ values, though iodine’s radiopacity may interfere with absorbance readings. Control experiments with non-iodinated analogs are critical to isolate electronic vs. steric effects .

How does the crystal structure of this compound inform its chemical stability and reactivity?

X-ray data reveal planar geometry at the isoxazole ring, with the iodine atom adopting a perpendicular orientation to minimize steric clash with the phenyl group. This arrangement enhances stability against nucleophilic attack at the C5 position. However, under thermal stress (>150°C), C–I bond cleavage may occur, necessitating low-temperature storage for long-term stability . Advanced studies using variable-temperature XRD could map phase transitions or decomposition pathways.

What challenges arise in handling iodine-containing isoxazoles, and how are they mitigated in experimental workflows?

Key challenges include:

  • Light sensitivity : Iodine substituents undergo photolytic cleavage; reactions should be conducted in amber glassware under inert atmospheres .
  • Toxicity : Use gloveboxes for weighing and handling, with periodic iodide contamination checks via ion chromatography.
  • Purification difficulties : Iodinated compounds often require gradient elution in silica gel chromatography (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures .

How do structural modifications (e.g., substituent position) alter the electronic properties of this compound?

Electron-withdrawing groups (e.g., nitro) at the phenyl ring increase the isoxazole’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) stabilize the ring but reduce iodine’s leaving-group ability. UV-Vis spectroscopy and cyclic voltammetry quantify these effects, with HOMO-LUMO gaps correlating with substituent Hammett constants . Contradictions in redox potentials may stem from solvent polarity or reference electrode calibration.

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